

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid mechanism of action

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Compound of Interest

Compound Name: 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

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Technical Guide: 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

Executive Summary

This document provides a technical overview of the available scientific information regarding the mechanism of action of **3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid**. Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific data on the biological activity and pharmacological properties of this particular compound. While the constituent chemical moieties—nitro, trifluoromethyl, and anilino propanoic acid—are found in various biologically active molecules, the specific combination in this structure is not well-characterized in the public domain. This guide summarizes the known activities of structurally related compounds to provide a potential framework for future investigation.

Introduction to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid is a specific organic molecule with the CAS number 37040-43-0^[1]. Its structure combines several functional groups known to impart pharmacological activity:

- **Anilino Moiety:** The aniline core is a common scaffold in medicinal chemistry.
- **Trifluoromethyl Group:** This group is often added to drug candidates to enhance metabolic stability and lipophilicity[2].
- **Nitro Group:** The nitro group is a strong electron-withdrawing group and is a key feature in many antimicrobial and antineoplastic agents[3].
- **Propanoic Acid Side Chain:** This group can influence solubility and interactions with biological targets.

Aniline derivatives containing trifluoromethyl and nitro groups are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, including anti-cancer drugs and herbicides[4].

Inferred and Potential Mechanisms of Action Based on Structural Analogs

Direct experimental evidence for the mechanism of action of **3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid** is not available in the current body of scientific literature. However, based on the activities of related chemical structures, several potential biological activities can be hypothesized.

Derivatives of trifluoromethyl-anilines have demonstrated significant antimicrobial properties. Studies on various aniline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

- **Antibacterial and Antibiofilm Properties:** Certain trifluoro-anilines have shown antibacterial and antibiofilm capabilities against *Vibrio parahaemolyticus* and *Vibrio harveyi*[5][6]. The mechanism for related compounds involves the destruction of the bacterial cell membrane and the reduction of virulence factors such as motility and protease activity[5][6].
- **Activity against Resistant Strains:** N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA)[7].

- **General Antimicrobial Action of Nitro Compounds:** The nitro group is a common feature in antimicrobial drugs. A widely accepted model suggests that the reduction of the nitro group within microbial cells produces toxic intermediates, such as nitroso and superoxide species, which can covalently bind to DNA, leading to nuclear damage and cell death[3].

Anilino propanoic acid derivatives have been investigated for their potential as anticancer agents.

- **Cytotoxicity:** A study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that specific substitutions could induce cytotoxicity and suppress migration in A549 lung cancer cells[8]. The presence of a nitro group on a phenyl ring in one of the derivatives led to favorable anticancer activity[8].
- **Apoptosis Induction:** While not specifically studied for the compound in question, many cytotoxic agents with an aniline scaffold are known to induce apoptosis, potentially through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades[2].

Quantitative Data from Structurally Related Compounds

No quantitative data for **3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid** is available. The following table summarizes data for related aniline derivatives to provide context for potential efficacy.

Compound/Analog	Target/Organism	Activity Type	Value	Reference
2-iodo-4-trifluoromethylaniline	Vibrio parahaemolyticus	MIC	50 µg/mL	[5]
4-amino-3-chloro-5-nitrobenzotrifluoride	Vibrio parahaemolyticus	MIC	100 µg/mL	[5]
Pyrazole derivative with 4-(trifluoromethyl)phenyl moiety	MRSA	MIC	3.12 µg/mL	[2]
Hydrazone with 4-NO ₂ phenyl substitution	S. aureus & E. faecalis	MIC	16 µg/mL	[9]

MIC: Minimum Inhibitory Concentration

Potential Experimental Protocols for Investigation

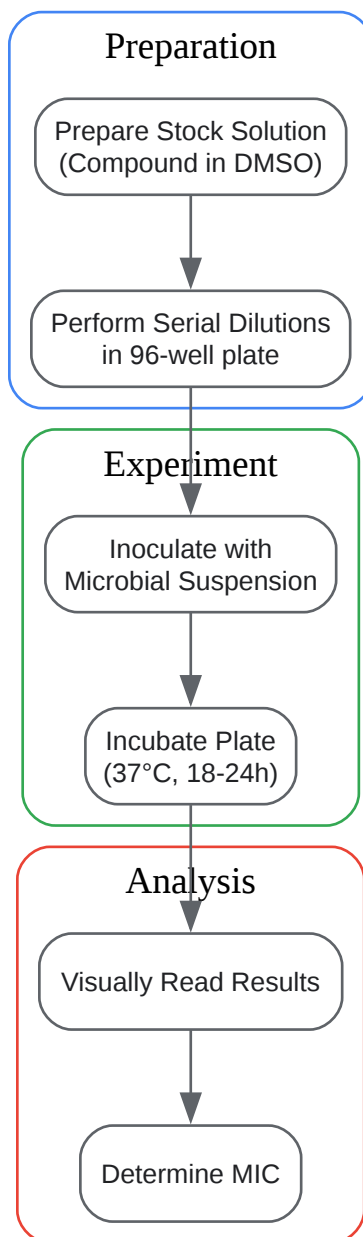
Should research on **3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid** be undertaken, the following standard experimental protocols, commonly used for analogous compounds, would be appropriate.

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution

- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
- Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Inoculate each well with a standardized suspension of the microbial strain.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that visually inhibits microbial growth[10].



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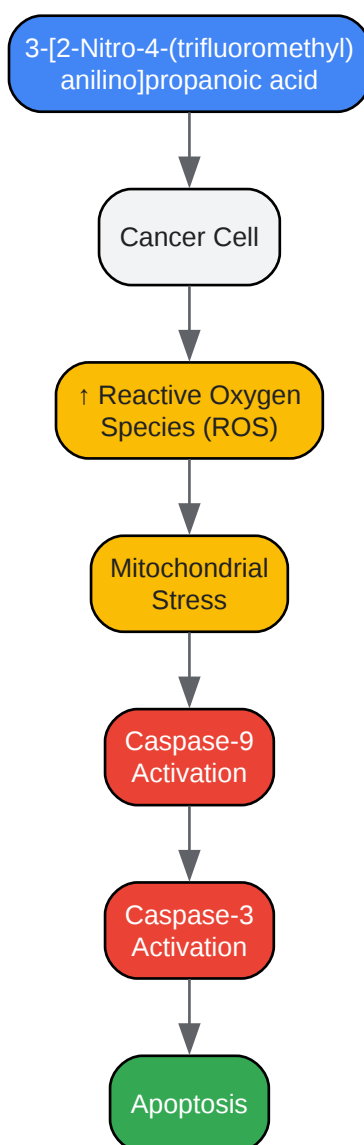
Antimicrobial susceptibility testing workflow.

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology: MTT Assay

- Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells.

Based on the activities of similar compounds, a potential mechanism could involve the induction of apoptosis.



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Proposed apoptotic pathway for cytotoxic aniline derivatives.

Conclusion and Future Directions

There is currently no direct scientific literature detailing the mechanism of action of **3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid**. Based on its structural components, it is plausible that the compound may exhibit antimicrobial or anticancer properties. Future research should focus on empirical testing to validate these hypotheses. Initial screening for antimicrobial and cytotoxic activity, followed by mechanistic studies to identify specific molecular targets, would be necessary to elucidate the pharmacological profile of this compound. The information on

related molecules presented in this guide serves as a foundational resource for designing such investigations.

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